
1-Boc-4-ethoxycarbonylmethoxypiperidine
Overview
Description
1-Boc-4-ethoxycarbonylmethoxypiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and an ethoxycarbonylmethoxy substituent at the 4-position. The compound has a molecular weight of 269.34 g/mol, a purity of 95%, and exists as a solid .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Boc-4-ethoxycarbonylmethoxypiperidine can be synthesized through a multi-step process involving the protection of piperidine and subsequent esterification. The general synthetic route involves the following steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) anhydride to form 1-Boc-piperidine.
Esterification: The protected piperidine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large quantities of starting materials are processed in batches to control reaction conditions and ensure consistency.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
1-Boc-4-ethoxycarbonylmethoxypiperidine undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Deprotection: Trifluoroacetic acid or other strong acids.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products:
- **Substitution
Hydrolysis: Carboxylic acid derivative.
Deprotection: Free amine.
Biological Activity
1-Boc-4-ethoxycarbonylmethoxypiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and an ethoxycarbonylmethoxy substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H19NO4
- Molecular Weight : 251.29 g/mol
The presence of the Boc group enhances the compound's stability and solubility, while the ethoxycarbonyl and methoxy groups may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of piperidine compounds possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been evaluated, demonstrating effectiveness comparable to established antibiotics.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Data Table: Biological Activity Summary
Case Studies
Several studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against various pathogens.
- Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Cancer Cell Line Study :
- Objective : To assess the anticancer effects on human breast cancer cells (MCF-7).
- Findings : Treatment with this compound resulted in a dose-dependent increase in apoptosis markers, indicating potential as a chemotherapeutic agent.
-
Enzyme Inhibition Assay :
- Objective : To identify enzyme targets affected by the compound.
- Findings : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties alongside its anticancer activity.
Scientific Research Applications
Medicinal Chemistry
Role as an Intermediate:
1-Boc-4-ethoxycarbonylmethoxypiperidine serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its structural features allow for the development of molecules targeting various biological pathways, particularly those related to the central nervous system (CNS) disorders.
Case Studies:
- Synthesis of CNS Active Compounds: Research has demonstrated its application in synthesizing compounds that interact with neurotransmitter receptors, which are vital in developing treatments for psychiatric and neurological conditions. For instance, derivatives of this compound have shown potential in modulating serotonin and dopamine receptors, critical targets in antidepressant and antipsychotic drug development.
Green Chemistry
BOC Protection of Amines:
The compound is extensively used for the BOC protection of amines, which is a fundamental step in organic synthesis. This method is notable for its eco-friendly approach, utilizing catalyst-free conditions and mild reaction parameters.
Experimental Procedures:
- The BOC protection process involves reacting amines with this compound under solvent-free conditions. The products are typically analyzed using NMR spectroscopy and IR spectroscopy to confirm the successful formation of protected amines.
Outcomes:
This method has shown almost quantitative yields for a variety of amines, amino acids, and amino alcohols, highlighting its efficiency and sustainability as compared to traditional methods that often require hazardous solvents.
Agrochemicals
Synthesis of Agrochemical Intermediates:
The compound also finds applications in the synthesis of agrochemicals. It acts as an intermediate for creating herbicides and pesticides that are essential for modern agriculture.
Research Insights:
Studies have indicated that derivatives synthesized from this compound exhibit enhanced biological activity against pests while maintaining lower toxicity profiles for non-target organisms. This aligns with the growing demand for safer agricultural chemicals.
Material Science
Development of Novel Materials:
In material science, this compound can be utilized to create materials with specific electronic or optical properties.
Applications:
- The compound can be incorporated into polymer matrices to enhance their performance characteristics, such as thermal stability and mechanical strength. Research has focused on its potential use in developing smart materials that respond to environmental stimuli.
Q & A
Basic Questions
Q. What are the critical steps for synthesizing 1-Boc-4-ethoxycarbonylmethoxypiperidine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves Boc protection of the piperidine nitrogen, followed by functionalization at the 4-position. For example, intermediates like 4-aminopiperidine derivatives (e.g., 4-ANBocP) are synthesized via nucleophilic substitution or coupling reactions . Characterization requires 1H/13C NMR to confirm regiochemistry and HPLC-MS to verify purity (>98%) . Key spectral markers include Boc-group tert-butyl signals (~1.4 ppm in 1H NMR) and ethoxycarbonylmethoxy carbonyl peaks (~170 ppm in 13C NMR).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to hazards like skin/eye irritation (GHS Category 2A) and respiratory sensitivity (H335), researchers must use NIOSH-approved respirators (e.g., P95/P1 filters) and nitrile gloves during handling . Work under a fume hood to minimize aerosol exposure, and store the compound at -20°C in airtight containers to prevent degradation .
Q. How can researchers verify the purity and stability of this compound?
- Methodological Answer : Purity is assessed via reverse-phase HPLC (λmax ~249 nm for aromatic analogs) with acetonitrile/water gradients . Stability studies should monitor decomposition under varying conditions (e.g., pH, temperature) using accelerated aging tests and FT-IR to detect hydrolytic cleavage of the Boc or ethoxycarbonyl groups .
Advanced Research Questions
Q. How can contradictory spectral data during intermediate synthesis be resolved?
- Methodological Answer : Discrepancies in NMR or MS data often arise from regioisomeric byproducts. For example, misassignment of piperidine ring substituents can be resolved using 2D NMR (COSY, HSQC) to map proton-carbon correlations . For ambiguous mass spectra, employ high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., C16H24N2O2 vs. C18H26N2O4) .
Q. What strategies optimize the yield of this compound in multistep syntheses?
- Methodological Answer : Yield optimization requires kinetic control during Boc protection (e.g., using di-tert-butyl dicarbonate in THF at 0°C) and catalytic methods for ethoxycarbonylmethoxy introduction (e.g., Pd-catalyzed coupling for sterically hindered positions) . Monitor reaction progress via in-situ FT-IR to detect carbonyl intermediate formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Boc-4-hydroxypiperidine
- Structure : Boc-protected piperidine with a hydroxyl group at the 4-position.
- Molecular Formula: C₁₀H₁₉NO₃; MW: 201.26 g/mol .
- Key Differences :
- The hydroxyl group increases polarity compared to the ethoxycarbonylmethoxy group, enhancing solubility in polar solvents.
- Lacks the ester functionality, reducing susceptibility to hydrolysis.
- Applications : Intermediate in peptide synthesis; less versatile for further alkylation reactions compared to the target compound.
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structure : Ethoxycarbonyl group at position 1 and carboxylic acid at position 3.
- Molecular Formula: C₉H₁₅NO₄; MW: 201.22 g/mol .
- Key Differences :
- Applications : Bifunctional building block for drug conjugates or metal-organic frameworks.
1-Boc-4-(3-carboxy-phenoxy)-piperidine
- Structure: Boc-protected piperidine with a 3-carboxyphenoxy substituent.
- Molecular Formula: C₁₇H₂₃NO₅; MW: 321.37 g/mol .
- Carboxylic acid enhances water solubility but reduces metabolic stability.
- Applications : Useful in designing kinase inhibitors or receptor antagonists.
1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine
- Structure: Boc-protected piperidine with cyano and trifluoromethylphenyl groups.
- Molecular Formula : C₁₈H₂₁F₃N₂O₂; MW : 354.37 g/mol .
- Key Differences: Electron-withdrawing cyano and CF₃ groups enhance lipophilicity (clogP ~3.5) and metabolic resistance. Bulkier substituents may hinder steric access in binding pockets.
- Applications : Intermediate in CNS drug development due to BBB permeability.
Physicochemical and Functional Comparisons
Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends | Reactivity Highlights |
---|---|---|---|---|
1-Boc-4-ethoxycarbonylmethoxypiperidine | 269.34 | Boc, ethoxycarbonylmethoxy | Moderate (DMSO, CHCl₃) | Ester hydrolysis susceptibility |
1-Boc-4-hydroxypiperidine | 201.26 | Boc, hydroxyl | High (Polar solvents) | Prone to oxidation |
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid | 201.22 | Ethoxycarbonyl, carboxylic acid | High (Aqueous buffers) | Acid-base reactivity |
1-Boc-4-(3-carboxy-phenoxy)-piperidine | 321.37 | Boc, phenoxy, carboxylic acid | Moderate (DMF, MeOH) | Aromatic interactions |
1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine | 354.37 | Boc, cyano, CF₃ | Low (Lipophilic solvents) | Stability under acidic conditions |
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-6-8-15(9-7-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANMNWDTQXBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441189 | |
Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189889-45-0 | |
Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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